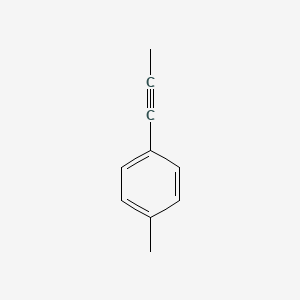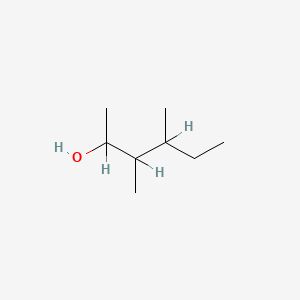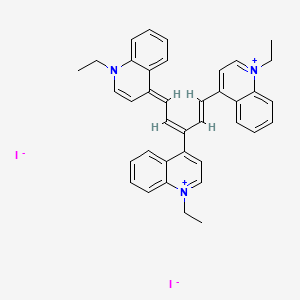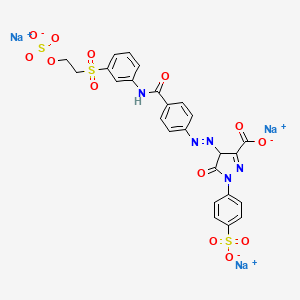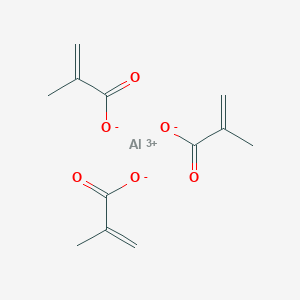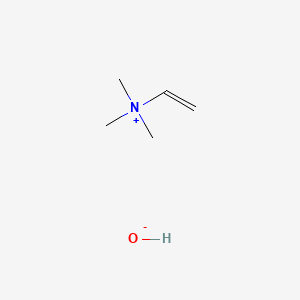
Neurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neurine is a citraconoyl group.
Aplicaciones Científicas De Investigación
Neurite Growth and Development
- Neurine influences the growth direction of neurites, recognizing differences in surface properties such as electronegativity. Studies have shown that neurites can selectively grow on metal oxides, which suggests potential applications in neural tissue engineering and regenerative medicine (Torimitsu & Kawana, 1990).
- The actin retrograde flow, regulated by ADF/Cofilin, is crucial for neurite formation. This understanding of the cytoskeletal organization in neurite development is fundamental for research in neural development and potentially in addressing neurodegenerative disorders (Flynn et al., 2012).
- Advanced tools like the semi-automatic neurite tracing technique facilitate the study of molecular mechanisms in neurite outgrowth and differentiation, providing critical insights for neurological research (Meijering et al., 2004).
Neuronal Regeneration and Protection
- This compound is involved in neuronal regeneration and protection, as seen in studies where neuritin, a neurotrophic factor, promotes neurite outgrowth and neuronal migration, suggesting its potential therapeutic applications in neurodegenerative diseases and nerve regeneration (Zhou & Zhou, 2014).
Alzheimer's Disease Research
- This compound and its autolysis product, neuritin, have been studied for their roles in Alzheimer's disease. Research indicates that this compound elevates amyloid-beta protein levels and lowers neuronal viability, suggesting a potential role in the pathology of Alzheimer's disease (Tweedie et al., 2006).
- Neuritin has been shown to attenuate cognitive function impairments in Alzheimer's disease models, indicating its therapeutic potential for the condition (Choi et al., 2014).
Bioengineering and Nanotechnology Applications
- The use of this compound in bioengineering, such as in the development of bio-interfaces for neuronal differentiation, highlights its relevance in the field of regenerative medicine and tissue engineering (Taskin et al., 2015).
Neurite Mechanics and Dynamics
- Understanding neurite mechanics and dynamics is essential for developing treatments for nerve injuries. Models have been developed to describe the mechanical states of neurites, aiding in the study of neurite motility and potentially guiding therapeutic strategies (Recho et al., 2015).
Propiedades
Número CAS |
463-88-7 |
|---|---|
Fórmula molecular |
C5H13NO |
Peso molecular |
103.16 g/mol |
Nombre IUPAC |
ethenyl(trimethyl)azanium;hydroxide |
InChI |
InChI=1S/C5H12N.H2O/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H2/q+1;/p-1 |
Clave InChI |
NIPLIJLVGZCKMP-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C=C.[OH-] |
SMILES canónico |
C[N+](C)(C)C=C.[OH-] |
Otros números CAS |
463-88-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



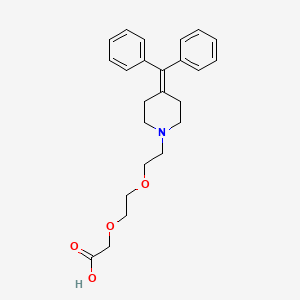

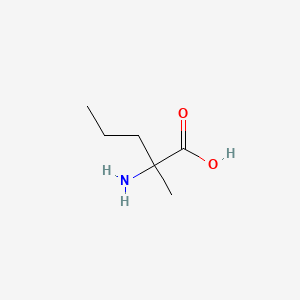

![Benzo[pqr]dinaphtho[8,1,2-bcd:2',1',8'-lmn]perylene](/img/structure/B1615718.png)
